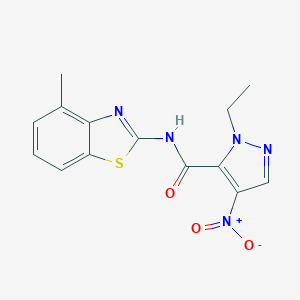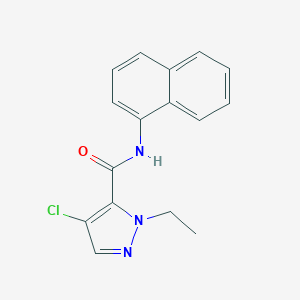![molecular formula C24H25NO3 B214108 (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE](/img/structure/B214108.png)
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE is a complex organic compound with the molecular formula C24H25NO3 . This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a benzoyl group linked to a naphthyloxy moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves multiple steps, typically starting with the preparation of the morpholine ring. The synthetic route may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Benzoylation: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthyloxy Moiety: This step involves the reaction of the benzoyl-substituted morpholine with 1-naphthol in the presence of a base to form the final product.
Chemical Reactions Analysis
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
(2,6-DIMETHYLMORPHOLINO){4-[(1-NAPHTHYLOXY)METHYL]PHENYL}METHANONE can be compared with other similar compounds, such as:
2,6-Dimethylmorpholine: Lacks the benzoyl and naphthyloxy groups, resulting in different chemical and biological properties.
4-Benzoylmorpholine: Contains the benzoyl group but lacks the dimethyl and naphthyloxy substitutions.
1-Naphthylmorpholine: Contains the naphthyloxy group but lacks the dimethyl and benzoyl substitutions.
Properties
Molecular Formula |
C24H25NO3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[4-(naphthalen-1-yloxymethyl)phenyl]methanone |
InChI |
InChI=1S/C24H25NO3/c1-17-14-25(15-18(2)28-17)24(26)21-12-10-19(11-13-21)16-27-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,17-18H,14-16H2,1-2H3 |
InChI Key |
NNTUSYMOTQWYOW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-thiophen-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214025.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214027.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214029.png)
![N-[(1,3-dimethyl-4-pyrazolyl)methyl]-5-(2-furanyl)-N-methyl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B214030.png)
![4-chloro-1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214031.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214032.png)
![5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214034.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214039.png)


![N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214046.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214049.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214050.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214053.png)
